4-Hydroxyquinoline
Overview
Description
Kynurenine is a metabolite derived from the essential amino acid tryptophan. It plays a crucial role in the kynurenine pathway, which is responsible for the catabolism of tryptophan into several bioactive compounds. This pathway is significant in various physiological processes, including immune response, neuroprotection, and the regulation of inflammation .
Mechanism of Action
Target of Action
4-Hydroxyquinoline, also known as Quinolin-4-ol, is a bioactive compound that has received considerable attention due to its broad spectrum of bioactivity . It is an essential pharmacophore in medicinal chemistry research .
Mode of Action
The mode of action of this compound is complex and depends on the specific biological activity. For instance, in its role as an antimicrobial agent, it has been shown to trigger HIV-1 IN multimerisation via binding to an allosteric site . The structural diversity of synthesized this compound compounds provides high and selective activity attained through different mechanisms of action .
Biochemical Pathways
It is known that quinolines and quinolones, including this compound, are involved in various quorum sensing (qs) pathways in bacteria . QS is a chemical cell-to-cell communication system in bacteria that regulates many group-related behaviors, such as biofilm formation and virulence factor production .
Pharmacokinetics
The structural diversity of synthesized this compound compounds can influence their pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific biological activity. For instance, as an antimicrobial agent, it has demonstrated potent activity against MRSA biofilm, being at least 16-fold more potent than vancomycin, daptamycin, or linezolid antibiotics . Furthermore, it has shown antifungal activities .
Biochemical Analysis
Biochemical Properties
4-Hydroxyquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is often complex and multifaceted. For instance, it forms the core moiety of antibacterials , indicating its interaction with bacterial proteins and enzymes.
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. Some derivatives of this compound have shown selective toxicity towards resistant cancer cells compared to doxorubicin-sensitive cancer cells and normal fibroblasts .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The central structural motif in the alkylquinolones is the 4-quinoline core, which can participate in both electrophilic and nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kynurenine can be synthesized through the enzymatic oxidation of tryptophan. The primary enzymes involved in this process are indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase. These enzymes catalyze the conversion of tryptophan to N-formylkynurenine, which is subsequently hydrolyzed to form kynurenine .
Industrial Production Methods
Industrial production of kynurenine typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overexpress the enzymes required for the kynurenine pathway. These microorganisms are cultured in bioreactors under controlled conditions to maximize the yield of kynurenine .
Chemical Reactions Analysis
Types of Reactions
Kynurenine undergoes various chemical reactions, including:
Oxidation: Kynurenine can be oxidized to form 3-hydroxykynurenine and quinolinic acid.
Reduction: Reduction of kynurenine can lead to the formation of kynurenic acid.
Substitution: Kynurenine can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
3-Hydroxykynurenine: Formed through oxidation.
Kynurenic Acid: Formed through reduction.
Quinolinic Acid: Another product of oxidation.
Scientific Research Applications
Kynurenine and its derivatives have numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its role in the immune response and neuroprotection.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases, psychiatric disorders, and inflammatory conditions.
Industry: Utilized in the production of dietary supplements and pharmaceuticals .
Comparison with Similar Compounds
Kynurenine is unique compared to other similar compounds due to its diverse range of biological activities. Similar compounds include:
Tryptophan: The precursor of kynurenine, involved in serotonin synthesis.
Kynurenic Acid: A derivative of kynurenine with neuroprotective properties.
Quinolinic Acid: Another derivative, known for its neurotoxic effects
Kynurenine stands out due to its dual role in both promoting and regulating immune responses and its involvement in neuroprotection and inflammation regulation.
Properties
IUPAC Name |
1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZDQRJGMBOQBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209980 | |
Record name | 4-Hydroxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-37-3, 611-36-9 | |
Record name | 4(1H)-Quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 529-37-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263800 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Quinolinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3183 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1O131WXFO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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